Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride
Description
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S.ClH/c9-11(10)7-4-5-3-6-1-2-8(5)11;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUZSWIKDMAOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNS2(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride involves several steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Chemical Reactions Analysis
Chemical Reactions Involving Hexahydro-2H- thiadiazolo[2,3-a]pyrazine 1,1-dioxide Hydrochloride
This compound participates in various chemical reactions typical of thiadiazole and pyrazine derivatives. These reactions include:
-
Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur or nitrogen atoms, leading to the formation of new bonds.
-
Cyclization Reactions : It can participate in intramolecular cyclization reactions, similar to those observed in other thiadiazole derivatives, forming complex heterocyclic systems.
-
Oxidation Reactions : The compound's stability allows it to withstand various oxidation conditions, which can be exploited to introduce functional groups or modify its structure.
Comparison with Similar Compounds
Future Research Directions
Further research is needed to fully explore the chemical reactions and biological activities of Hexahydro-2H- thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride. Investigating its interactions with enzymes and its potential as a probe for monitoring enzyme activity could provide valuable insights into its applications in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 213.69 g/mol
- CAS Number : 2137989-56-9
The compound features a thiadiazole and pyrazine moiety, contributing to its stability and solubility in various solvents. These properties make it suitable for diverse applications in research and industry.
Medicinal Chemistry
Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride has shown promising anticancer properties . Studies indicate that compounds with similar structures can inhibit the growth of cancer cells and induce apoptosis . Its potential as an anticancer agent is attributed to its ability to interact with cellular mechanisms involved in tumor progression.
Enzyme Activity Monitoring
This compound serves as a probe for monitoring enzyme activity . By interacting with specific enzymes, it aids researchers in understanding enzymatic reactions and the biological roles of these enzymes . Such insights are crucial for drug development and biochemical research.
Pharmaceutical Research
The compound is utilized in the synthesis of other pharmaceutical agents. It participates in various chemical reactions that facilitate the formation of new bonds and complex molecules . This characteristic makes it a valuable reagent in pharmaceutical chemistry.
Material Science
In material science, this compound is explored for developing new materials due to its unique chemical structure . Its stability and solubility allow for innovative applications in creating advanced materials with specific properties.
Case Study 1: Anticancer Activity Evaluation
A series of experiments were conducted to evaluate the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability across multiple types of cancer cells. The mechanism was primarily linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and specific enzymes revealed that it acts as an inhibitor for certain enzymatic pathways. These findings have implications for drug development targeting metabolic diseases .
Mechanism of Action
The mechanism of action of Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiadiazole Dioxide Family
Core Structural Variations
Key analogues include:
Key Observations :
- The benzyl-substituted derivative (first entry) shares the bicyclic thiadiazolo-pyrazine core with the target compound but lacks the phenanthroline extension present in tdapO₂ .
- Brominated tdapO₂ derivatives exhibit stronger electron-accepting properties due to halogen substituents, enabling tailored magnetic coupling in radical anion salts .
Bond Length and Stability
X-ray crystallography of tdapO₂ derivatives reveals bond lengths critical for stability:
- S=O bonds: 1.423–1.430 Å (shorter than non-dioxidized thiadiazoles, enhancing electron-withdrawing capacity) .
- C-N bonds : 1.693–1.700 Å (indicative of delocalized electron density in the aromatic system) .
In contrast, the target compound’s aliphatic bicyclic structure lacks aromatic conjugation, resulting in reduced thermal stability compared to tdapO₂ analogues .
Reactivity with Nucleophiles
- The target compound’s aziridine precursors undergo ring-opening with amines or ethoxide to form diamines, which are critical for subsequent cyclization .
- tdapO₂ derivatives resist nucleophilic attack due to their aromatic stability but readily form radical anions in solution, enabling applications in molecular magnets .
Electron Acceptor Capacity
- tdapO₂ Radical Anions : Exhibit unpaired electron delocalization, enabling strong antiferromagnetic (J = −320 K) to ferromagnetic (J = 24 K) coupling in salts .
- Target Compound: Lacks radical anion stability due to its non-aromatic structure but serves as a precursor for pharmacologically active bicyclic systems .
Thermal and Chemical Stability
Biological Activity
Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in pharmacology and material science.
- Molecular Formula : CHClNOS
- Molecular Weight : 213.69 g/mol
- CAS Number : 2137989-56-9
The compound features a unique structural framework combining thiadiazole and pyrazine moieties, which contributes to its biological activity and stability in various solvents .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer models. This mechanism is critical for the development of new anticancer therapies .
Enzyme Inhibition
The compound serves as a useful probe for monitoring enzyme activity. It interacts with specific enzymes, enhancing the understanding of enzymatic reactions and their roles in biological processes. This property makes it valuable in biochemical research and pharmaceutical development .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy in inhibiting microbial growth positions it as a potential candidate for developing new antimicrobial agents .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods typically involve reactions that exploit the unique reactivity of thiadiazole and pyrazine derivatives. The synthesis can be achieved through:
- Cyclization reactions involving appropriate precursors.
- Reagent-mediated transformations that facilitate the formation of the desired heterocyclic structure.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHClNOS | Contains thiadiazole and pyrazine | Anticancer, antimicrobial |
| Tert-butyl 1,1-dioxo-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]piperazine | CHNOS | Larger piperazine ring | Moderate antibacterial activity |
| Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide | CHNOS | Isothiazole instead of thiadiazole | Limited biological data available |
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
- Enzyme Interaction Studies : Investigations have focused on its binding affinity with various biological targets. Results suggest that this compound can modulate enzyme activity effectively .
- Anticancer Studies : In vitro assays have demonstrated its capacity to inhibit cell proliferation in cancer cell lines. Further research is required to elucidate the precise mechanisms involved in its anticancer effects .
Q & A
Q. What are the recommended synthetic routes for Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving chlorinated pyrazine intermediates and nucleophilic substitution. For example, analogous thiadiazolo-pyrazine derivatives are prepared by reacting dichloro-thiadiazolo-pyrazine precursors with amines or alcohols in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at ambient temperatures . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), stoichiometric control of reagents, and purification via recrystallization (isopropanol/methanol mixtures yield high-purity crystals) .
Q. How can the electronic structure of this compound be analyzed using computational chemistry?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended for analyzing electronic properties. This approach accurately predicts thermochemical parameters like atomization energies (average error ±2.4 kcal/mol) and ionization potentials, critical for understanding reactivity . Basis sets such as 6-31G* or def2-TZVP are suitable for geometry optimization and frontier molecular orbital (FMO) analysis .
Q. What spectroscopic techniques are most effective for structural characterization?
- X-ray crystallography : Use single-crystal diffraction (CCDC IDs: 997100, 819976) to resolve the bicyclic thiadiazole-pyrazine core and confirm the 1,1-dioxide configuration .
- NMR : ¹H/¹³C NMR in DMSO-d₆ can identify proton environments (e.g., NH groups at δ 9–10 ppm) and sulfur oxidation states.
- Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ for C₆H₁₀N₄O₂SCl) .
Advanced Research Questions
Q. How do substituents on the thiadiazolo-pyrazine core influence biological activity, and what design strategies mitigate toxicity?
Substituents at the 3- and 7-positions modulate bioactivity. For example, bromine atoms (as in 5-bromo derivatives) enhance electrophilicity, improving binding to enzymatic targets (e.g., TNF-α inhibition) but may increase cytotoxicity . Computational docking (AutoDock Vina) paired with ADMET predictors (SwissADME) can prioritize low-toxicity substituents like methyl or methoxy groups .
Q. What experimental and computational approaches resolve contradictions in reported reaction yields for N-oxide derivatives?
Discrepancies in oxidation yields (e.g., using H₂O₂ vs. mCPBA) arise from solvent polarity and temperature effects. Systematic kinetic studies (e.g., in situ FTIR monitoring) coupled with DFT calculations (transition state analysis) reveal that acetic acid stabilizes intermediates, improving mCPBA-mediated oxidation efficiency by 20–30% .
Q. How can radical anion formation in this compound be exploited for materials science applications?
The 1,1-dioxide group stabilizes radical anions, as shown in mixed-valent potassium salts of phenanthroline-thiadiazolo derivatives (conductivity: 10⁻³ S/cm). Electrochemical reduction (cyclic voltammetry at −1.2 V vs. Ag/Ag⁺) generates persistent radicals suitable for conductive polymers .
Methodological Resources
Q. Where can researchers access crystallographic data for structural validation?
The Cambridge Crystallographic Data Centre (CCDC) provides validated structures of related compounds (e.g., CCDC 1882326 for brominated analogs) to guide refinement of lattice parameters and hydrogen bonding networks .
Q. What databases are recommended for thermochemical and kinetic parameter benchmarking?
- NIST Chemistry WebBook : For redox potentials and mass spectra .
- JANAF Tables : For Gibbs energy data in oxidation reactions .
Key Challenges and Solutions
- Challenge : Low solubility in aqueous media limits pharmacological testing.
Solution : Co-crystallization with β-cyclodextrin or PEGylation improves solubility (≥5 mg/mL in PBS) without altering bioactivity . - Challenge : Side reactions during halogenation (e.g., bromination at undesired positions).
Solution : Use directing groups (e.g., sulfonamides) or Lewis acids (ZnCl₂) to achieve regioselectivity (>90% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
